Ethyl 4-cyclobutyl-4-oxobutanoate

Catalog No.
S13101420
CAS No.
898776-12-0
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-cyclobutyl-4-oxobutanoate

CAS Number

898776-12-0

Product Name

Ethyl 4-cyclobutyl-4-oxobutanoate

IUPAC Name

ethyl 4-cyclobutyl-4-oxobutanoate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-6-9(11)8-4-3-5-8/h8H,2-7H2,1H3

InChI Key

UCMAHFMOIJCKKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1CCC1

Ethyl 4-cyclobutyl-4-oxobutanoate is an organic compound characterized by the molecular formula C10H16O3C_{10}H_{16}O_3. It features a cyclobutyl group attached to the fourth carbon of a butanoate chain, along with a ketone functional group at the same position. This compound is primarily used in organic synthesis and has garnered attention for its potential biological activities.

  • Oxidation: The compound can be oxidized to produce 4-cyclobutyl-4-oxobutanoic acid, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The keto group can be reduced to a hydroxyl group, resulting in the formation of 4-cyclobutyl-4-hydroxybutanoate, often using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced with other functional groups, employing reagents like alkyl halides and strong bases.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that ethyl 4-cyclobutyl-4-oxobutanoate exhibits potential biological activity, particularly in enzyme interactions. It can act as a substrate for various enzymes, leading to the formation of biologically active metabolites that may influence cellular processes and signaling pathways. Ongoing studies are exploring its role as a precursor for pharmaceutical compounds, suggesting possible therapeutic applications .

The synthesis of ethyl 4-cyclobutyl-4-oxobutanoate typically involves the esterification of 4-cyclobutyl-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is conducted under reflux conditions to ensure complete conversion of the acid to the ester.

In industrial settings, continuous flow reactors are employed for large-scale production, allowing for precise control over reaction conditions and enhancing yield and purity. The use of recyclable catalysts and solvents contributes to a more sustainable production process.

Ethyl 4-cyclobutyl-4-oxobutanoate finds various applications across different fields:

  • Organic Synthesis: It serves as a crucial building block in synthesizing complex organic molecules.
  • Biological Research: Its interactions with enzymes make it a subject of interest for studying metabolic pathways.
  • Pharmaceutical Development: The compound is being investigated for its potential as a precursor in drug synthesis.
  • Industrial Use: It is utilized in producing specialty chemicals and materials .

The mechanism of action for ethyl 4-cyclobutyl-4-oxobutanoate involves its interaction with specific molecular targets within biological systems. These interactions can lead to enzymatic transformations, resulting in various metabolites that may exert biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic roles and optimizing its applications in medicinal chemistry .

Ethyl 4-cyclobutyl-4-oxobutanoate can be compared with several similar compounds:

Compound NameKey Features
Ethyl 4-cyclobutyl-3-oxobutanoateSimilar structure but differs in the position of the keto group.
Ethyl 4-chloro-3-oxobutanoateContains a chlorine atom, altering reactivity and applications.
Ethyl 4-hydroxybutanoateLacks the cyclobutyl group, resulting in different chemical properties.
Ethyl acetoacetateSimilar structure but lacks the cyclobutyl group entirely.

Uniqueness

The uniqueness of ethyl 4-cyclobutyl-4-oxobutanoate lies in its cyclobutyl group, which imparts distinct steric and electronic effects. These characteristics influence its reactivity and make it particularly valuable for specific synthetic applications compared to its analogs.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

184.109944368 g/mol

Monoisotopic Mass

184.109944368 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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